molecular formula C14H12BrNO4S B262972 N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide

Cat. No. B262972
M. Wt: 370.22 g/mol
InChI Key: RPTDBGPNXIEZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains a benzodioxole ring and a bromobenzene group, which makes it a unique and valuable compound for research purposes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to bind to the active site of carbonic anhydrase IX and XII, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition of the enzyme activity leads to a decrease in tumor growth and metastasis.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to induce apoptosis in cancer cells, reduce intraocular pressure in glaucoma, and improve memory and cognitive function in Alzheimer's disease models. N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in lab experiments is its high potency and selectivity towards specific enzymes or receptors. N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to exhibit nanomolar inhibitory activity against carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in cancer progression and metastasis. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it challenging to prepare and administer in certain assays.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis, which are associated with oxidative stress and inflammation. Another direction is to explore the structure-activity relationship of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide and its analogs, which could lead to the development of more potent and selective inhibitors of specific enzymes or receptors. Additionally, further studies are needed to elucidate the pharmacokinetics and toxicity of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in vivo, which could facilitate its translation into clinical use.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature under anhydrous conditions, and the resulting product is purified through column chromatography or recrystallization.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been shown to exhibit significant inhibitory activity against certain enzymes, such as carbonic anhydrase IX and XII, which are involved in cancer progression and metastasis. N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has also been investigated for its potential as a therapeutic agent for diseases such as glaucoma, Alzheimer's disease, and diabetes.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide

InChI

InChI=1S/C14H12BrNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2

InChI Key

RPTDBGPNXIEZCG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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